molecular formula C14H15NO3 B11867936 1,2-Diethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 922499-41-0

1,2-Diethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11867936
CAS No.: 922499-41-0
M. Wt: 245.27 g/mol
InChI Key: LBKCBLSOTPHRMF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

1,2-Diethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

1,2-Diethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Diethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it inhibits HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome . This inhibition prevents the replication of the virus. Additionally, its cytotoxic effects on cancer cells are attributed to its ability to induce apoptosis through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Diethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Unlike other quinoline derivatives, this compound has shown promising results in inhibiting HIV infection and exhibiting cytotoxicity against cancer cells .

Properties

CAS No.

922499-41-0

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

1,2-diethyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C14H15NO3/c1-3-10-12(14(17)18)13(16)9-7-5-6-8-11(9)15(10)4-2/h5-8H,3-4H2,1-2H3,(H,17,18)

InChI Key

LBKCBLSOTPHRMF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)C2=CC=CC=C2N1CC)C(=O)O

Origin of Product

United States

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